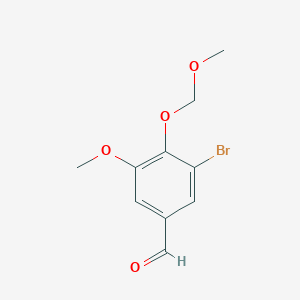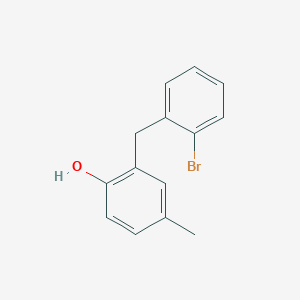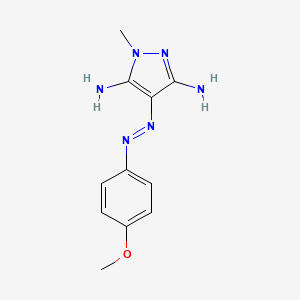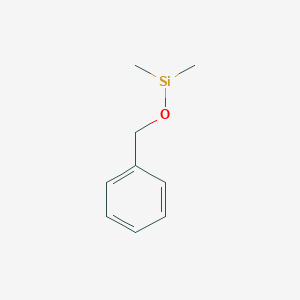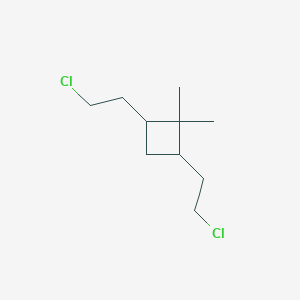
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is a chemical compound known for its unique structure and properties It is a derivative of cyclobutane, featuring two chloroethyl groups and two methyl groups attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane typically involves the reaction of cyclobutane derivatives with chloroethylating agents. One common method includes the use of phosphorus trichloride and ethylene oxide to produce tris(2-chloroethyl) phosphite, which is then rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
化学反应分析
Types of Reactions
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloroethyl groups.
Oxidizing Agents: Compounds like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce cyclobutane derivatives with hydroxyl or carbonyl groups.
科学研究应用
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. This compound may also interact with enzymes and receptors, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
Nitrogen Mustards: Compounds like mechlorethamine and cyclophosphamide share structural similarities and are known for their alkylating properties.
Bis(2-chloroethyl)amines: These compounds also contain chloroethyl groups and exhibit similar reactivity.
Uniqueness
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is unique due to its specific cyclobutane ring structure and the presence of both chloroethyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
3183-48-0 |
|---|---|
分子式 |
C10H18Cl2 |
分子量 |
209.15 g/mol |
IUPAC 名称 |
2,4-bis(2-chloroethyl)-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C10H18Cl2/c1-10(2)8(3-5-11)7-9(10)4-6-12/h8-9H,3-7H2,1-2H3 |
InChI 键 |
INKQNBVJEYIODC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC1CCCl)CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



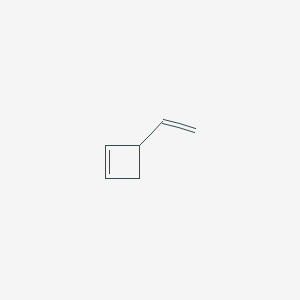
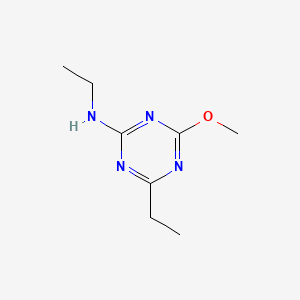
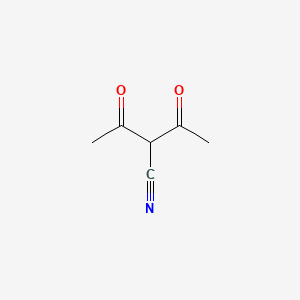
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
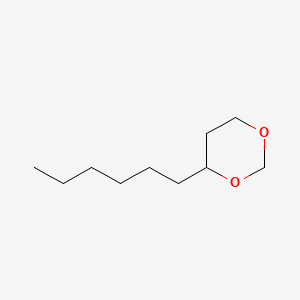
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
